molecular formula C18H13F4N3O2 B299412 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Katalognummer B299412
Molekulargewicht: 379.3 g/mol
InChI-Schlüssel: RRFKUPRMARLRQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-014699, is a chemical compound that has been extensively studied in the field of cancer research. This compound belongs to a class of molecules known as PARP inhibitors, which have shown great promise in the treatment of cancer. In

Wirkmechanismus

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide works by inhibiting the activity of PARP, which is an essential enzyme involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to their death. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to be particularly effective in cancer cells that have defects in the BRCA1 and BRCA2 genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a significant impact on cancer cells, leading to their death. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has some limitations for lab experiments, including its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the study of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide and PARP inhibitors in cancer treatment. One area of research is the development of combination therapies that include PARP inhibitors and other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Finally, there is a need for the development of new PARP inhibitors with improved efficacy and reduced toxicity.

Synthesemethoden

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that includes the reaction of 4-fluoro-3-nitrobenzoic acid with trifluoromethyl aniline to form 4-fluoro-3-(trifluoromethyl)aniline. This intermediate is then reacted with 4-oxoquinazoline to form the final product, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide. This synthesis method has been optimized and improved over the years, resulting in a high yield of pure N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in the field of cancer research, particularly in the treatment of breast, ovarian, and prostate cancers. PARP inhibitors like N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide work by inhibiting the activity of poly (ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to their death.

Eigenschaften

Produktname

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Molekularformel

C18H13F4N3O2

Molekulargewicht

379.3 g/mol

IUPAC-Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H13F4N3O2/c19-14-6-5-11(9-13(14)18(20,21)22)24-16(26)7-8-25-10-23-15-4-2-1-3-12(15)17(25)27/h1-6,9-10H,7-8H2,(H,24,26)

InChI-Schlüssel

RRFKUPRMARLRQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.